exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
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Overview
Description
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity and influencing biochemical pathways . These interactions can lead to changes in cellular processes, making the compound useful in studying enzyme function and regulation .
Comparison with Similar Compounds
When compared to similar compounds, exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid stands out due to its unique bicyclic structure and reactivity. Similar compounds include:
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound shares a similar bicyclic structure but differs in its ester functional group.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a versatile and valuable compound in various applications .
Properties
CAS No. |
67968-07-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(E)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+ |
InChI Key |
XSLQITRSSLYXKT-AATRIKPKSA-N |
Isomeric SMILES |
CC1(C2CCC(C2)C1/C=C/C(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
Origin of Product |
United States |
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